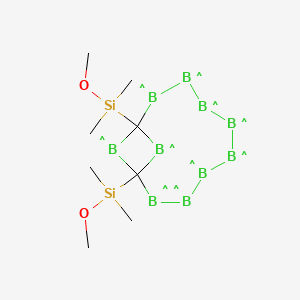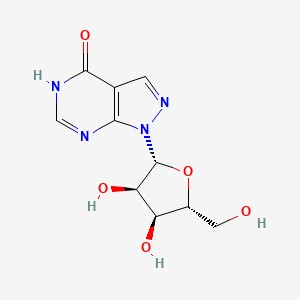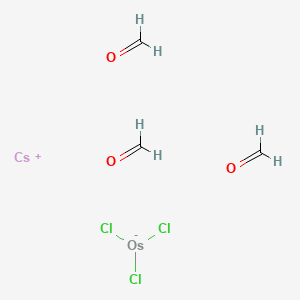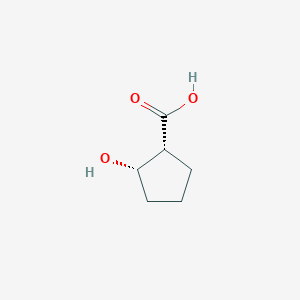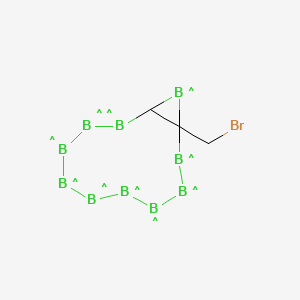
1-Brommethyl-o-Carboran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
1-Bromomethyl-o-carborane can be synthesized through the reaction of 1,2-dilithiocarborane with dibromomethane or similar halogenated compounds. The reactivity and synthesis routes of carborane derivatives often involve the formation of new B-C, B-N, and B-O bonds, demonstrating the versatility and reactivity of these boron-rich clusters. For instance, palladium-catalyzed cross-coupling has been employed for efficient B-N, B-O, and B-CN bond formation using bromo-carboranes (Dziedzic et al., 2016).
Molecular Structure Analysis
The molecular structure of 1-Bromomethyl-o-carborane and its derivatives can be characterized by techniques such as X-ray crystallography. These studies reveal the three-dimensional arrangement of atoms within the carborane cage and provide insights into the impact of substituents on the stability and reactivity of the molecule. The structural characterization of highly chlorinated, brominated, iodinated, and methylated carborane anions showcases the diverse possibilities for modifying the carborane scaffold (Tsang et al., 2000).
Chemical Reactions and Properties
1-Bromomethyl-o-carborane undergoes a variety of chemical reactions, including halogenation, functionalization through metal-catalyzed cross-coupling, and reactions with nucleophiles leading to the formation of disubstituted carboranes. These reactions expand the utility of carboranes in synthesizing complex molecules for applications in materials science, medicine, and organometallic chemistry (Semioshkin et al., 2003).
Wissenschaftliche Forschungsanwendungen
Medizin: Synthese von funktionalisierten Carboran-Derivaten
1-Brommethyl-o-Carboran dient als Vorläufer für die Synthese verschiedener funktionalisierter Carboran-Derivate. Diese Derivate haben potenzielle Anwendungen in der Medizin, insbesondere bei der Entwicklung von Wirkstoffen für die Bor-Neutroneneinfangtherapie (BNCT) {svg_1}. BNCT ist eine gezielte Krebsbehandlung, bei der Bor-haltige Verbindungen verwendet werden, um Tumorzellen gezielt mit tödlichen Strahlendosen zu bestrahlen.
Materialwissenschaften: Entwicklung von Bor-haltigen Polymeren
Die einzigartigen Eigenschaften von Carboranen, wie z.B. thermische Stabilität und elektronische Eigenschaften, machen sie für die Herstellung fortschrittlicher Materialien geeignet. This compound kann verwendet werden, um Bor-haltige Polymere und Verbundwerkstoffe zu synthetisieren, die Anwendungen bei der Herstellung von flammhemmenden Materialien, Halbleitern und Nanomaterialien finden {svg_2}.
Organometallische Chemie: Ligandsynthese
In der organometallischen Chemie wird this compound zur Synthese von Liganden verwendet, die Komplexe mit verschiedenen Metallen bilden können. Diese Komplexe werden auf ihre katalytischen Eigenschaften und ihren potenziellen Einsatz in verschiedenen chemischen Reaktionen untersucht, darunter solche, die für industrielle Prozesse wichtig sind {svg_3}.
Koordinationschemie: Bausteine für metallorganische Gerüste (MOFs)
Carborane werden auch als Bausteine für den Aufbau von metallorganischen Gerüsten (MOFs) verwendet. MOFs sind poröse Materialien, die Anwendungen in der Gasspeicherung, -trennung und -katalyse finden. Die Einarbeitung von Carboraneinheiten in MOFs kann ihre Stabilität und Funktionalität verbessern {svg_4}.
Synthese neuartiger terminaler Alkine
This compound wird bei der Synthese neuartiger terminaler Alkine verwendet, die wertvolle Zwischenprodukte in der organischen Synthese sind. Diese Alkine können zu einer Vielzahl von chemischen Verbindungen weiterverarbeitet werden, wodurch das Toolkit für synthetische Chemiker erweitert wird {svg_5}.
Photophysikalische Forschung: Aggregationsinduzierte Emission
Die Erforschung der photophysikalischen Eigenschaften von Carboran-basierten Molekülen hat zur Entdeckung der aggregationsinduzierten Emission (AIE) geführt. Dieses Phänomen wird bei bestimmten Carboran-haltigen Makrozyklen beobachtet, die im aggregierten Zustand und im festen Zustand eine verstärkte Emission zeigen. Diese Eigenschaft ist wertvoll für die Entwicklung neuer Materialien für Optoelektronik und Sensoranwendungen {svg_6}.
Safety and Hazards
1-Bromomethyl-o-carborane is classified as a flammable solid. It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Zukünftige Richtungen
Carborynes, three-dimensional analogues of benzyne, can be generated in situ from the precursors 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf), or 1-Me3Si-2- [IPh (OAc)]-1,2-C2B10H10 or [1-Li-3-N2-1,2-C2B10H10] [BF4]. They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science, and organometallic/coordination chemistry . This suggests that 1-Bromomethyl-o-carborane and similar compounds could have promising future applications in these fields.
Wirkmechanismus
Target of Action
1-Bromomethyl-o-carborane is a complex compound that interacts with various targets. Carboranes, in general, are known to interact with biological molecules and have been used in boron neutron capture therapy (bnct) for cancer treatment .
Mode of Action
It’s known that carboranes can undergo lithiation, a process where a lithium atom is introduced into the molecule . This process can lead to the formation of new compounds, which can further react with various electrophiles .
Biochemical Pathways
Carboranes have been used in bnct, a therapy that relies on the nuclear capture and fission reaction of boron-10 isotope . This process results in high-energy alpha particles and recoil lithium nuclei, which can efficiently kill cancer cells on a cellular scale .
Pharmacokinetics
The nuclear targeting of boron achieved by a compound consisting of doxorubicin (dox) and carborane (cb) has been reported . This suggests that carborane derivatives can be designed to enhance bioavailability and target specificity.
Result of Action
The use of carboranes in bnct has shown promising results in efficiently killing cancer cells with high accuracy, short course, and low side-effects .
Action Environment
It’s known that polar solvents can improve the reactivity and increase the activity of free radicals, which may lead to termination or chain transfer reactions .
Eigenschaften
InChI |
InChI=1S/C3H3B10Br/c14-1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVRXIARQXIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3B10Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19496-84-5 |
Source


|
| Record name | 1-Bromomethyl-1,2-dicarba-closo-dodecaborane(12) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the applications of 1-bromomethyl-o-carborane in synthetic chemistry?
A1: 1-Bromomethyl-o-carborane serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions. [] It allows for the introduction of a carborane moiety into diverse molecular structures, which can be particularly useful in medicinal chemistry and materials science. For example, the research highlights the nickel-catalyzed cross-coupling of 1-bromomethyl-o-carborane with both alkyl and aryl Grignard reagents. [] This reaction enables the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules containing the unique carborane cage structure. []
Q2: What makes 1-bromomethyl-o-carborane particularly useful in cross-coupling reactions?
A2: The reactivity of 1-bromomethyl-o-carborane in cross-coupling reactions stems from the presence of the bromine atom, which acts as a leaving group. This allows the carborane moiety, known for its unique electronic and steric properties, to be readily transferred to various coupling partners. This is particularly important when working with sterically hindered substrates, as demonstrated by the successful coupling with alkyl Grignard reagents. [] This ability to participate in cross-coupling reactions even with sterically hindered substrates makes it a valuable tool in synthesizing diverse and complex carborane derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



